molecular formula C20H26N4OS B11572510 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

Cat. No.: B11572510
M. Wt: 370.5 g/mol
InChI Key: MWYGHVJXSZSKQN-UHFFFAOYSA-N
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Description

4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple rings, including an oxa (oxygen-containing) and thia (sulfur-containing) ring, as well as its triaza (three nitrogen atoms) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of cyclization reactions to form the tetracyclic core. Key steps may include:

    Formation of the initial ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring.

    Introduction of heteroatoms: Oxygen and sulfur atoms can be introduced through nucleophilic substitution reactions, using reagents such as sodium alkoxides and thiols.

    Formation of nitrogen-containing rings: This can be done through cyclization reactions involving amines and nitriles.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental sustainability of the process. Catalysts and automated reaction systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

    Sulfoxides and sulfones: Formed through oxidation reactions

    Reduced derivatives: Formed through reduction reactions

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex ring systems and heteroatom interactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine: Lacks the N-(3-methylbutyl) substituent.

    4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The uniqueness of 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine lies in its combination of multiple rings, heteroatoms, and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C20H26N4OS/c1-11(2)6-7-21-18-17-16(22-10-23-18)15-13-8-20(4,5)25-9-14(13)12(3)24-19(15)26-17/h10-11H,6-9H2,1-5H3,(H,21,22,23)

InChI Key

MWYGHVJXSZSKQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=NC=N4)NCCC(C)C)SC3=N1)(C)C

Origin of Product

United States

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